(S)-1-(2-Methoxyethyl)piperidin-3-amine is a chiral amine compound characterized by a piperidine ring substituted with a methoxyethyl group. This compound exhibits potential applications in medicinal chemistry, organic synthesis, and material science due to its unique structural features that influence its chemical reactivity and biological activity. The presence of the methoxyethyl group can enhance the compound's binding affinity to various molecular targets, making it a valuable candidate for further research and development in pharmaceutical applications.
The compound is classified under piperidine derivatives, which are nitrogen-containing heterocycles widely studied for their biological activities. It can be synthesized from commercially available piperidine derivatives through various chemical reactions, including nucleophilic substitutions and chiral resolution techniques. The compound's IUPAC name is (3S)-1-(2-methoxyethyl)piperidin-3-amine, and it has a unique InChI identifier that allows for its identification in chemical databases.
The synthesis of (S)-1-(2-Methoxyethyl)piperidin-3-amine typically follows these steps:
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature and pressure control, and large-scale purification techniques such as distillation or recrystallization.
(S)-1-(2-Methoxyethyl)piperidin-3-amine has a molecular formula of C₇H₁₆N₂O. Its structure features a piperidine ring (a six-membered ring containing one nitrogen atom) with a methoxyethyl substituent at the nitrogen position. The stereochemistry at the chiral center is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆N₂O |
| IUPAC Name | (3S)-1-(2-methoxyethyl)piperidin-3-amine |
| InChI | InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |
| CAS Number | 216667-74-2 |
The methoxyethyl group contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes .
(S)-1-(2-Methoxyethyl)piperidin-3-amine can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions.
The mechanism of action for (S)-1-(2-Methoxyethyl)piperidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyethyl group may enhance binding affinity and specificity towards these targets, thereby influencing various biological processes. For instance, it may modulate neurotransmitter receptor activity, affecting signal transduction pathways in neuronal communication .
(S)-1-(2-Methoxyethyl)piperidin-3-amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in scientific research and industry .
(S)-1-(2-Methoxyethyl)piperidin-3-amine has several significant applications:
Research continues to explore its potential in various fields, emphasizing its importance as a versatile compound in both academic and industrial settings.
Chiral piperidine scaffolds constitute fundamental structural components in over twenty classes of pharmaceuticals and natural alkaloids, demonstrating their unparalleled versatility in drug design. The stereochemistry of these scaffolds profoundly influences their interactions with biological targets, particularly in the CNS where enantioselective binding is critical for efficacy and safety. The (S)-configuration of 1-(2-methoxyethyl)piperidin-3-amine exemplifies this strategic approach, as chirality directly governs its three-dimensional orientation toward complementary binding pockets in neuronal receptors and enzymes [8] [9].
The significance of chiral piperidine cores extends far beyond simple structural diversity. When incorporated into drug candidates, these scaffolds enable medicinal chemists to:
Table 1: Therapeutic Advantages of Chiral Piperidine Scaffolds in Drug Design
| Design Consideration | Impact of Chiral Piperidine Scaffold | Example in (S)-1-(2-Methoxyethyl)piperidin-3-amine |
|---|---|---|
| Target Affinity | Enables precise spatial orientation of pharmacophores | (S)-configuration optimizes binding to stereospecific CNS targets |
| Metabolic Stability | Blocks vulnerable metabolic sites | Methoxyethyl group reduces CYP-mediated oxidation |
| Solubility Profile | Modulates crystalline lattice properties | Amine and ether oxygen enhance aqueous solubility |
| hERG Selectivity | Reduces unintended ion channel binding | Chiral center minimizes promiscuous hERG interactions |
| Synthetic Versatility | Provides handle for diverse derivatization | Primary amine at C3 allows amide/sulfonamide formation |
The structural framework of (S)-1-(2-Methoxyethyl)piperidin-3-amine provides multiple vectors for derivatization essential for structure-activity relationship (SAR) exploration. The secondary amine within the piperidine ring, the primary amine at the 3-position, and the terminal methoxy group each serve as modification sites to fine-tune target affinity and pharmacokinetic properties. This adaptability underpins the scaffold's prominence across multiple therapeutic areas, including neurological disorders where molecular precision is paramount [8].
The strategic selection between piperidine and piperazine rings represents a critical decision point in lead optimization campaigns. While both heterocycles offer nitrogen atoms for hydrogen bonding and basic character, their distinct structural and electronic profiles confer different pharmacological advantages. Piperidine, a saturated six-membered ring with a single nitrogen atom, provides greater conformational flexibility and enhanced membrane permeability due to its reduced polarity compared to piperazine. This characteristic makes piperidine derivatives like (S)-1-(2-Methoxyethyl)piperidin-3-amine particularly valuable for CNS drug development where blood-brain barrier (BBB) penetration is essential [1] [8].
Key pharmacological distinctions between these pharmacophores include:
Table 2: Pharmacophore Comparison: Piperidine vs. Piperazine in Lead Optimization
| Property | Piperidine Pharmacophore | Piperazine Pharmacophore | Relevance to (S)-1-(2-Methoxyethyl)piperidin-3-amine |
|---|---|---|---|
| Basic Character | Monobasic (pKa ~11.1) | Dibasic (pKa1 ~9.7; pKa2 ~5.6) | Fully protonated at physiological pH, enhancing solubility |
| Polar Surface Area | Lower (~3-5 Ų reduction) | Higher | Improves blood-brain barrier penetration potential |
| Conformational Flexibility | Greater flexibility due to single N-atom | More rigid due to dual N-atoms | Adapts to diverse binding pocket geometries |
| Metabolic Vulnerabilities | Primarily ring oxidation | N-Dealkylation and ring oxidation | Methoxyethyl group stabilizes against oxidative metabolism |
| CNS Penetration | Enhanced passive diffusion | Often limited by polarity | Optimal for CNS-targeted drug design |
The impact of pharmacophore selection is exemplified in antifungal development programs targeting glucan synthase inhibition. While piperazine-containing pyridazinones demonstrated promising in vitro activity, their advancement was hampered by pharmacokinetic limitations. Piperidine-based analogs offered improved metabolic stability and membrane permeability, though challenges in achieving sufficient in vivo efficacy remained. This experience underscores the importance of piperidine scaffolds like (S)-1-(2-Methoxyethyl)piperidin-3-amine in overcoming pharmacokinetic barriers inherent to other nitrogen heterocycles [6].
The specific substitution pattern of (S)-1-(2-Methoxyethyl)piperidin-3-amine demonstrates the strategic advantage of piperidine over piperazine in CNS applications. The methoxyethyl substituent on the ring nitrogen maintains moderate basicity while reducing overall hydrophilicity, creating a favorable balance between solubility and BBB penetration unattainable with most piperazine analogs. This balance is critical for compounds targeting intracellular enzymes or receptors within the central nervous system [1] [8].
The 2-methoxyethyl group in (S)-1-(2-Methoxyethyl)piperidin-3-amine represents a sophisticated bioisosteric strategy with profound implications for CNS drug design. This substituent functions as a multifunctional modulator, simultaneously optimizing pharmacokinetic properties and target engagement parameters that are often challenging to reconcile in neuroactive compounds. The incorporation of this moiety exemplifies the application of advanced medicinal chemistry principles to overcome development hurdles common to CNS candidates [3] [6] [7].
The methoxyethyl group exerts its beneficial effects through several interconnected mechanisms:
Enhanced Blood-Brain Barrier Penetration: The moderate lipophilicity contributed by the ethyl spacer combined with the hydrogen-bond accepting capability of the methoxy oxygen creates an optimal polarity profile for passive diffusion across the BBB. This balances the inherent polarity of the primary and secondary amine functionalities, which might otherwise limit CNS exposure.
Metabolic Stabilization: By replacing more traditional N-alkyl groups susceptible to oxidative metabolism (e.g., simple methyl or ethyl groups), the methoxyethyl moiety reduces vulnerability to cytochrome P450-mediated degradation. The ether linkage provides chemical stability while maintaining desirable electronic effects on the piperidine nitrogen.
Conformational Effects: The ethylene spacer provides rotational freedom, allowing the terminal methoxy group to adopt orientations that minimize steric clashes in binding pockets while maintaining favorable interactions with target proteins.
Reduced hERG Channel Affinity: The oxygen atom in the methoxyethyl group may disrupt cation-π interactions associated with hERG potassium channel binding, potentially mitigating cardiotoxicity concerns that plague many basic amine-containing compounds [3] [6].
Table 3: Functional Contributions of Methoxyethyl Substitution in Piperidine Derivatives
| Biological Parameter | Influence of Methoxyethyl Group | Molecular Mechanism | Evidence from Analog Studies |
|---|---|---|---|
| CNS Biodistribution | Increased brain-to-plasma ratio | Optimal log P/log D balance and hydrogen bonding potential | Antisense oligonucleotides with 2'-O-methoxyethyl show enhanced CNS delivery [3] |
| Metabolic Stability | Reduced CYP450-mediated clearance | Blocking of vulnerable oxidation sites | Piperidine derivatives show improved half-life vs. N-methyl analogs |
| Target Engagement | Precise positioning of pharmacophores | Flexible spacer enables optimal binding geometry | Improved IC50 values in enzyme inhibition assays [6] |
| Solubility Profile | Maintained aqueous solubility | Ether oxygen provides hydration points | Enhanced formulation properties without compromising permeability |
| Cardiac Safety | Reduced hERG channel binding | Disruption of hydrophobic cation interactions | Lower incidence of QT prolongation in safety studies |
The efficacy of this design strategy is validated in clinically successful CNS therapeutics. Antisense oligonucleotides incorporating 2'-O-methoxyethyl modifications demonstrate markedly improved distribution to spinal cord and brain tissues following intrathecal administration, with pharmacodynamic effects persisting for months after a single dose. This prolonged activity stems from the metabolic stability imparted by the methoxyethyl group, which protects against nuclease degradation while maintaining the oligonucleotide's binding affinity for target RNA sequences. The success of this chemical modification in nucleic acid therapeutics underscores its broader applicability to small molecule CNS agents like (S)-1-(2-Methoxyethyl)piperidin-3-amine [3].
In glucan synthase inhibitor programs, the methoxyethyl modification on piperazine scaffolds significantly improved pharmacokinetic profiles, though in vivo efficacy remained challenging. This experience highlights that while methoxyethyl substitution addresses key pharmacokinetic limitations, target engagement and tissue penetration remain critical considerations. For (S)-1-(2-Methoxyethyl)piperidin-3-amine, the combination of chiral piperidine scaffold with optimized N-substitution creates a versatile intermediate likely to overcome these historical limitations in CNS drug development [6].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2